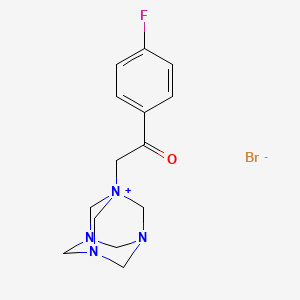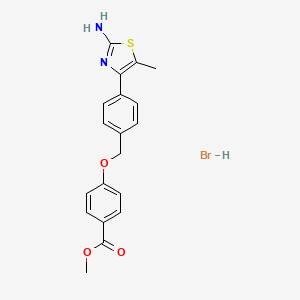
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide is a chemical compound with the empirical formula C19H19BrN2O3S and a molecular weight of 435.33 g/mol . This compound is characterized by the presence of a thiazole ring, a benzyloxy group, and a benzoate ester, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-amino-5-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a benzyloxy halide.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups results in amino derivatives.
科学的研究の応用
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity and selectivity for certain receptors. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
Methyl 2-amino-5-methylthiazole-4-carboxylate: Similar thiazole ring structure but different functional groups.
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Similar benzoate ester but different substituents.
4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide: Similar thiazole ring but different alkyl substituents.
Uniqueness
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide is unique due to its combination of a thiazole ring, benzyloxy group, and benzoate ester, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
methyl 4-[[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methoxy]benzoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S.BrH/c1-12-17(21-19(20)25-12)14-5-3-13(4-6-14)11-24-16-9-7-15(8-10-16)18(22)23-2;/h3-10H,11H2,1-2H3,(H2,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIJFINPDHHADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(=O)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (E)-2-cyano-3-[4-(2-hydroxyphenyl)phenyl]but-2-enoate](/img/structure/B7946013.png)
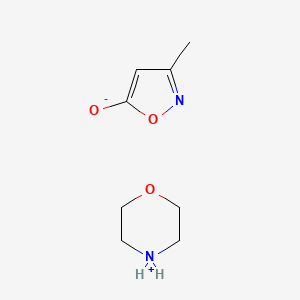
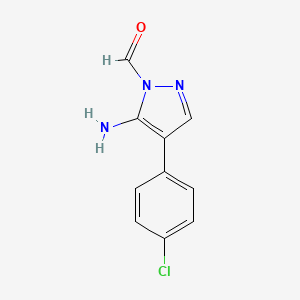
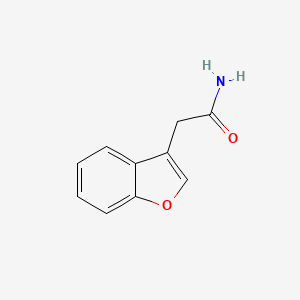
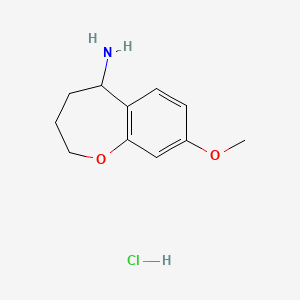
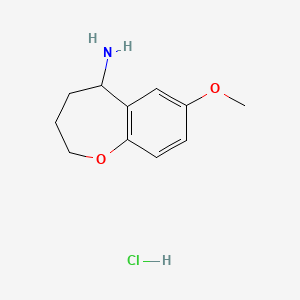
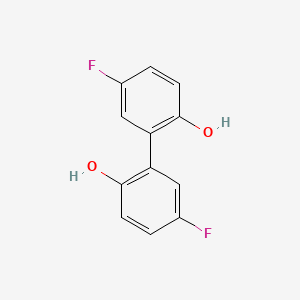
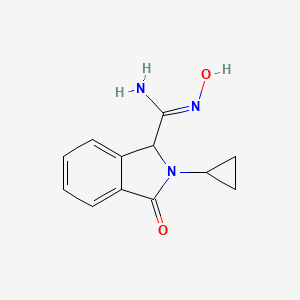

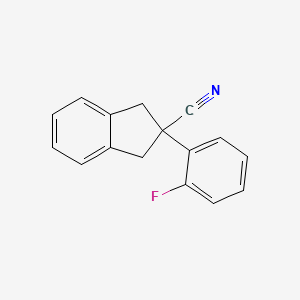
![Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate](/img/structure/B7946085.png)
![2-[3-Nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid](/img/structure/B7946093.png)
